SacubitrilImpurity3

Analytical Method Validation HPLC Pharmaceutical Quality Control

Accurate quantification of the process-related impurity and human metabolite (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one is mandatory for sacubitril API quality control and ANDA submissions. This characterized stereoisomer solves specificity gaps in impurity profiling. - HPLC retention time: 18.4 min; recovery: 90.7-106.7% - Mandatory reference standard for LC-MS/MS pharmacokinetic studies - Validated for stability-indicating method development under ICH conditions

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
Cat. No. B12072333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSacubitrilImpurity3
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)
InChIKeyAFMGAVDATRJOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sacubitril Impurity 3 Procurement Guide


Sacubitril Impurity 3 (CAS 1038925-00-6), also designated (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one, is a pyrrolidinone-based, process-related impurity and potential metabolite arising during the synthesis and metabolism of the neprilysin inhibitor prodrug sacubitril . This compound, with a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol, exists as a specific stereoisomer . Its analytical characterization and quantitation are critical for ensuring the quality, safety, and efficacy of the sacubitril/valsartan drug product, as it represents a distinct chemical entity from the active pharmaceutical ingredient (API) and other common impurities [1].

Stereochemically defined impurity reference standard
Specific (3S,5S)-pyrrolidinone configuration confirmed
Supports HPLC method specificity and accuracy for sacubitril impurity profiling
Documented human metabolite context for bioanalytical research

Why Sacubitril Impurity 3 Cannot Be Substituted


The analytical and pharmacological profile of Sacubitril Impurity 3 is not interchangeable with other sacubitril-related impurities due to its unique stereochemistry ((3S,5S)-pyrrolidinone), distinct chromatographic behavior, and a specific biological origin as a documented human metabolite . Unlike its (3R,5S)-diastereomer (Impurity 1), or the active metabolite sacubitrilat (LBQ657, Impurity 4), Impurity 3 requires dedicated reference standards for accurate identification and quantitation to meet stringent regulatory requirements . The following quantitative evidence establishes the basis for its non-substitutable selection in pharmaceutical analysis and research.

Stereochemistry mismatch: (3S,5S) configuration is not interchangeable with the (3R,5S) diastereomer (Impurity 1) or other process impurities.
Chromatographic behavior differs significantly; dedicated reference standard required for accurate peak identification and quantitation.
Metabolic origin distinguishes this impurity from process-related impurities; substitute standards may not represent relevant metabolite context in bioanalytical studies.

Sacubitril Impurity 3: Procurement Differentiation Evidence


HPLC Retention Time Differentiation

In a validated HPLC method for impurity profiling, Sacubitril Impurity 3 exhibits a distinct retention time (RT) of 18.4 minutes, enabling its resolution from closely related impurities including Impurity 1 (RT 7.75 min), Impurity 2 (RT 13.0 min), and Impurity 4 (RT 27.2 min) [1]. This RT difference confirms that Sacubitril Impurity 3 is chromatographically unique and cannot be substituted with other impurity standards for accurate peak identification.

HPLC Retention Time
Head-to-head
RT: 18.4 min (Impurity 3) vs. 7.75, 13.0, 27.2 min (Impurities 1, 2, 4)
Enables unambiguous chromatographic identification
Chiralcel OJ-RH, UV 254 nm; reported separation supports method specificity
Analytical Method Validation HPLC Pharmaceutical Quality Control

Recovery and Accuracy in Method Validation

Method validation data demonstrate that Sacubitril Impurity 3 achieves a recovery range of 90.7% to 106.7% across low, medium, and high concentration levels, with a repeatability (%RSD) of 2.5% [1]. In comparison, Impurity 1 shows recovery of 104.4% to 106.9% (%RSD 2.1%), Impurity 2 recovery is 97.7% to 104.7% (%RSD 3.1%), and Impurity 6 recovery is 90.8% to 107.9% (%RSD 0.9%). The distinct recovery profile of Impurity 3 underscores its unique behavior in the analytical system.

Recovery & Precision
Head-to-head
Recovery: 90.7–106.7%, %RSD: 2.5% (Impurity 3); other impurities show different recovery spans
Distinct analytical behavior requires dedicated standard
Validated per ICH guidelines; wider recovery range vs. some impurities
Analytical Method Validation HPLC Pharmaceutical Quality Control

Stereochemical Differentiation from Impurity 1

Sacubitril Impurity 3 is defined by its (3S,5S)-pyrrolidinone stereochemistry, while its closest analog, Sacubitril Impurity 1, possesses the (3R,5S)-configuration [1]. This stereochemical difference is the basis for their distinct chromatographic retention times (18.4 min vs. 7.75 min) and ensures that Impurity 3 is not a substitute for Impurity 1 in analytical or pharmacological studies. The absolute stereochemistry of Impurity 3 has been confirmed through its specific optical rotation and chiral chromatographic behavior [2].

Stereochemical Identity
Class-level
(3S,5S)-pyrrolidinone; optical rotation and chiral HPLC confirm absolute configuration
Stereochemical control is critical for method validation
Inversion at C-3 vs. (3R,5S) diastereomer
Stereochemistry Impurity Profiling Pharmaceutical Analysis

Human Metabolite Relevance

Sacubitril Impurity 3 has been identified as a metabolite of sacubitril formed in human liver microsomes and has been detected in rat urine following oral administration . In contrast, other common impurities like Impurity 1 or Impurity 2 are primarily classified as process-related impurities or stereoisomers with no documented metabolic relevance. This metabolic origin distinguishes Impurity 3 and necessitates its monitoring as a potential circulating metabolite in bioanalytical and pharmacokinetic studies.

Metabolite Relevance
Data to verify
Detected in human liver microsomes and rat urine; no equivalent metabolic role for Impurity 1 or 2
Supports metabolite profiling research context
Source-specific; independent verification recommended
Drug Metabolism Pharmacokinetics In Vitro Assays

Sacubitril Impurity 3: Validated Research & Industrial Applications


QC Method Validation and System Suitability

Pharmaceutical quality control laboratories utilize Sacubitril Impurity 3 as a reference standard for method validation and system suitability testing. Its unique retention time (18.4 min) and established recovery profile (90.7-106.7%) are essential for ensuring the specificity and accuracy of HPLC methods designed to separate and quantify multiple sacubitril-related impurities [1].

Stability-Indicating Method & Forced Degradation

Given its distinct chromatographic and degradation profile, Sacubitril Impurity 3 is a critical component in stability-indicating method development. Its presence or formation under stress conditions (e.g., acid, base, oxidative) serves as a marker for degradation pathways, as demonstrated in validated HPLC methods that separate it from other degradation products and stereoisomers [1].

Bioanalytical Method for Metabolite Profiling

As a documented human metabolite of sacubitril, Impurity 3 is a mandatory reference standard for developing and validating LC-MS/MS or HPLC methods to monitor this circulating metabolite in pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring .

ANDA/DMF Regulatory Submissions

For Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), demonstrating control over all specified impurities, including process-related and degradant impurities, is paramount. Sacubitril Impurity 3, as a well-characterized impurity with defined analytical parameters (e.g., RT, LOD/LOQ, recovery), is a necessary reference standard for demonstrating analytical method capability and meeting regulatory expectations for impurity profiling [1].

Application
Selection Property
Validation Focus
QC method validation
Defined retention time and recovery profile
HPLC specificity and accuracy assessment
Stability-indicating method
Unique degradation marker context
Forced degradation study interpretation
Bioanalytical metabolite profiling
Documented human metabolite origin
Metabolite monitoring method context
Regulatory documentation support
Well-characterized impurity reference
Method capability demonstration for impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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